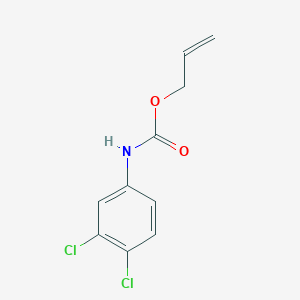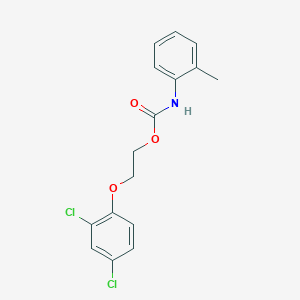
2-(2,4-dichlorophenoxy)ethyl N-(2-methylphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dichlorophenoxy)ethyl N-(2-methylphenyl)carbamate is a chemical compound with the molecular formula C16H14Cl3NO3. It is known for its unique structure, which includes a dichlorophenoxy group and a methylphenyl carbamate group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)ethyl N-(2-methylphenyl)carbamate typically involves the reaction of 2,4-dichlorophenol with ethylene carbonate to form 2-(2,4-dichlorophenoxy)ethanol. This intermediate is then reacted with 2-methylphenyl isocyanate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)ethyl N-(2-methylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(2,4-dichlorophenoxy)ethyl N-(2-methylphenyl)carbamate is utilized in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Employed in the manufacture of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)ethyl N-(2-methylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction pathways and metabolic pathways, depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-dichlorophenoxy)ethyl N-(2-chlorophenyl)carbamate
- 2-(2,4-dichlorophenoxy)ethyl N-(3-chlorophenyl)carbamate
- 2-(2,4-dichlorophenoxy)ethyl N-(4-chlorophenyl)carbamate
Uniqueness
2-(2,4-dichlorophenoxy)ethyl N-(2-methylphenyl)carbamate is unique due to the presence of the 2-methylphenyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable in specific research applications where these properties are desired.
Properties
CAS No. |
62643-93-0 |
|---|---|
Molecular Formula |
C16H15Cl2NO3 |
Molecular Weight |
340.2 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)ethyl N-(2-methylphenyl)carbamate |
InChI |
InChI=1S/C16H15Cl2NO3/c1-11-4-2-3-5-14(11)19-16(20)22-9-8-21-15-7-6-12(17)10-13(15)18/h2-7,10H,8-9H2,1H3,(H,19,20) |
InChI Key |
ZQECPMNJWGLFHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)OCCOC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




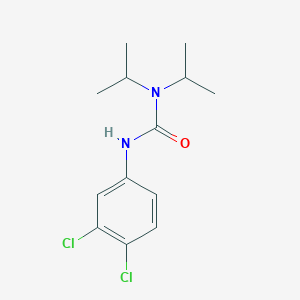
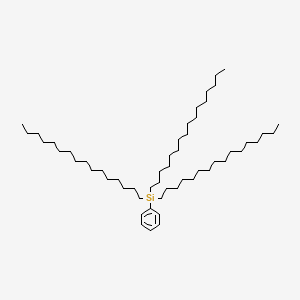

![N-{2,2,2-trichloro-1-[(2,5-dimethylphenyl)amino]ethyl}butanamide](/img/structure/B11947719.png)
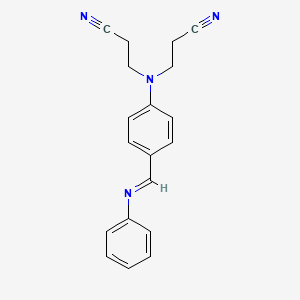
![2-methyl-N-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)propanamide](/img/structure/B11947731.png)
![3-Nitroso-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B11947733.png)
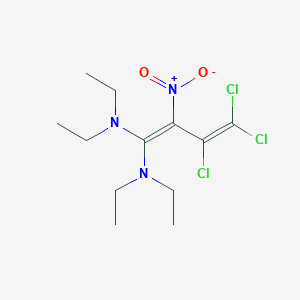
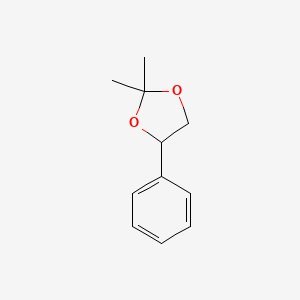
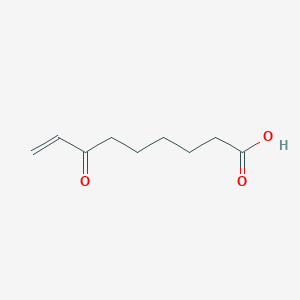
![[1,1'-Biphenyl]-4-yl 3-(furan-2-yl)acrylate](/img/structure/B11947748.png)
